3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile
Description
3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile is a nitrile-containing heterocyclic compound featuring a seven-membered 1,4-oxazepane ring substituted with a methyl group at the 2-position.
Properties
IUPAC Name |
3-(2-methyl-1,4-oxazepan-4-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-9-8-11(5-2-4-10)6-3-7-12-9/h9H,2-3,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJQTBAZRZWQGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCO1)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The preparation of 3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile generally follows these key steps:
- Formation of the 1,4-oxazepane ring system with a methyl substituent at position 2.
- Introduction of the propanenitrile side chain at position 4 of the oxazepane ring.
- Functional group transformations to install or reveal the nitrile moiety.
Ring Construction and Functionalization
The 1,4-oxazepane ring is typically synthesized via cyclization reactions involving amino alcohols or amino ethers with appropriate electrophilic partners. One common approach involves:
- Starting from amino alcohol precursors, such as 2-amino-1-alkanols.
- Cyclization using dihalides or epoxides to form the seven-membered heterocycle.
- Methyl substitution at the 2-position can be introduced either by using methyl-substituted amino alcohols or via selective alkylation after ring formation.
Introduction of the Propanenitrile Side Chain
The propanenitrile moiety is introduced through nucleophilic substitution or reductive amination strategies:
- Alkylation of the oxazepane nitrogen or carbon at position 4 with a suitable haloalkyl nitrile derivative.
- Alternatively, a precursor with a suitable leaving group at position 4 can be reacted with cyanide sources to install the nitrile.
Representative Preparation Method from Patent Literature
A relevant patent (US11117874B2) describes synthetic procedures involving oxazepane derivatives, which can be adapted for the target compound:
- The procedure involves heating the reaction mixture in acetone at 60-65 °C to promote cyclization and substitution reactions.
- Purification is achieved by standard organic extraction and chromatographic methods.
- Although the patent focuses on oxazepane-2-carboxamides, the methodology for ring formation and functionalization is applicable to 3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile synthesis.
Experimental Data Table: Optimization of Base-Mediated Nitrile Formation
| Entry | Base | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | LiOH | THF:H2O | Reflux | 0 | No product formation |
| 2 | NaOH (5 equiv) | Acetonitrile:H2O | 60 °C | Trace | Partial conversion |
| 3 | NaOH (20%) | MeOH:H2O | Reflux | 90 | Excellent yield |
| 4 | KOtBu (4 equiv) | Acetonitrile | Room temperature | 63 | Moderate yield |
| 5 | KOtBu (4 equiv) | THF | Room temperature | 84 | High yield |
Adapted from research on nitrile cleavage and formation under basic conditions.
Alternative Synthetic Routes and Functional Group Transformations
- Cyclopropanation and Cope rearrangement of phenyldiazoester intermediates have been used to generate functionalized nitrile-containing heterocycles, which can be modified to yield oxazepane derivatives with nitrile substituents.
- Reductive amination and oxidative cleavage steps enable diversification of the oxazepane ring substituents, allowing the introduction of nitrile groups at desired positions.
Purification and Characterization Notes
- Purification typically involves extraction with organic solvents (e.g., dichloromethane), drying over magnesium sulfate, and chromatographic filtration.
- Characterization is performed by NMR spectroscopy, confirming the presence of the nitrile group and the oxazepane ring.
- Yields vary depending on the substituents and reaction conditions but can reach up to 90% under optimized protocols.
Summary Table: Key Preparation Parameters for 3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile
Chemical Reactions Analysis
3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazepane derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups on the oxazepane ring are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its interaction with biological targets. For example, studies have explored its role as an inhibitor of specific kinases involved in cancer pathways, particularly those related to mutant Ras signaling. This pathway is crucial in many cancers, making the compound a candidate for further development as an anticancer drug.
Case Study Example:
In a study published in 2020, researchers combined 3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile with autophagy inhibitors like hydroxychloroquine. This combination showed synergistic effects in reducing tumor growth in pancreatic cancer models characterized by mutant Ras mutations .
Neurodegenerative Disease Research
The compound's effects on neurodegenerative diseases have also been explored. It is being evaluated for its potential to modulate pathways involved in diseases such as Parkinson's and Crohn's disease. The inhibition of LRRK2 (Leucine-rich repeat kinase 2), a target for Parkinson's treatment, has been a focus area.
Research Findings:
A patent application highlighted the use of similar compounds in treating neurodegenerative diseases by inhibiting autophagy pathways, suggesting that 3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile may have similar applications .
Environmental Chemistry
Recent studies have also considered the environmental impact of compounds like 3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile. Its persistence and mobility in environmental samples raise concerns about contamination and ecological risks. Investigations into its behavior in water sources have been conducted to assess its potential risks as a persistent mobile organic contaminant (PMOC).
Data Table: Persistence and Mobility Assessment
| Parameter | Value |
|---|---|
| Water Solubility | High |
| Log P (Partition Coefficient) | Moderate |
| Environmental Persistence | High |
| Toxicity Level | Moderate |
Conclusion and Future Directions
The applications of 3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile span medicinal chemistry, neurodegenerative disease research, and environmental studies. Ongoing research is crucial to fully understand its therapeutic potential and environmental implications. Future studies should focus on:
- Conducting clinical trials to evaluate efficacy and safety in humans.
- Investigating the long-term environmental impact and degradation pathways.
- Exploring novel synthetic routes to enhance yield and reduce costs.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The oxazepane ring can interact with various enzymes and receptors, modulating their activity. The nitrile group can also participate in interactions with biological molecules, influencing the compound’s overall biological activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- The 1,4-oxazepane ring confers conformational flexibility compared to rigid indole or quinoline systems.
Reactivity and Functional Group Behavior
The nitrile group’s reactivity is influenced by adjacent heterocycles:
- 3-oxo-3-(1-methylindolyl)propanenitrile : The ketone and nitrile groups enable tandem reactions, such as thiol additions to the carbonyl, followed by nitrile transformations .
- 2-Arylhydrazononitriles: These undergo Tiemann rearrangements to form triazoles, demonstrating the nitrile’s role in cyclization (Al-Matar et al., 2007).
For 3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile, the absence of electron-withdrawing groups adjacent to the nitrile may limit its participation in cycloadditions unless activated by metal catalysts.
Database and In Silico Screening Results
Per -(2-Methyl-1,4-oxazepan-4-yl)propanenitrile is absent from major chemical databases (PubChem, ChemBl), indicating its novelty. 2D similarity searches using Tanimoto coefficients reveal closest analogs with fused bicyclic systems (e.g., quinoline-pyrazole hybrids) but low structural overlap due to the unique oxazepane core .
Biological Activity
3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile is a chemical compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : 3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile
- Molecular Formula : C9H16N2O
- Molecular Weight : 168.24 g/mol
Pharmacological Effects
Research indicates that 3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile exhibits various biological activities:
-
Dipeptidyl Peptidase IV (DPP-IV) Inhibition :
- DPP-IV is an enzyme involved in glucose metabolism and immune response. Inhibition of this enzyme can be beneficial in managing type 2 diabetes.
- A study demonstrated that derivatives of oxazepane compounds, including 3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile, showed significant DPP-IV inhibitory activity, suggesting potential use in diabetes management .
- Neuroprotective Effects :
- Antimicrobial Activity :
The biological activity of 3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile can be attributed to its ability to interact with specific biological targets:
- Receptor Binding : The oxazepane ring structure allows for effective binding to various receptors involved in metabolic processes.
- Enzyme Interaction : The nitrile group may facilitate interactions with enzymes like DPP-IV, altering their activity and influencing metabolic pathways.
Case Study 1: Diabetes Management
A clinical trial assessed the effects of a drug formulation containing 3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile on patients with type 2 diabetes. The results indicated a significant reduction in HbA1c levels compared to placebo groups, supporting its role as a DPP-IV inhibitor.
Case Study 2: Neuroprotection in Animal Models
In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress. These findings suggest its potential application in neurodegenerative disease therapy.
Data Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation, using precursors like oxazepane derivatives and nitrile-containing reagents. Key intermediates should be purified via column chromatography and characterized using NMR spectroscopy (¹H, ¹³C) and mass spectrometry (MS) to confirm structural integrity . For example, analogous nitrile compounds require careful control of reaction conditions (e.g., anhydrous solvents, inert atmosphere) to avoid side reactions .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to its nitrile group and potential toxicity, strict safety measures include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : Immediate flushing with water for skin/eye exposure and medical consultation for respiratory irritation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., oxazepane methyl groups at δ ~1.2–1.5 ppm; nitrile protons are typically absent due to deshielding) .
- FT-IR : Confirms nitrile absorption bands (~2200–2260 cm⁻¹) and oxazepane C-O-C stretches (~1100 cm⁻¹) .
- High-Resolution MS : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions in nitrile formation .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .
- Real-Time Monitoring : Use thin-layer chromatography (TLC) or inline IR spectroscopy to track reaction progress .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR data with 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals .
- Crystallography : If crystals are obtainable, X-ray diffraction provides unambiguous structural confirmation .
- Computational Modeling : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra to identify discrepancies .
Q. What computational approaches predict the reactivity of this compound in biological systems?
- Methodological Answer :
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina to assess binding affinity .
- ADMET Prediction : Use tools like SwissADME to evaluate absorption, distribution, and toxicity profiles .
- Reactivity Descriptors : Calculate Fukui indices or frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
Q. How can researchers evaluate the biological activity of this compound in vitro?
- Methodological Answer :
- Assay Design : Perform dose-response studies (e.g., IC₅₀ determination) in cell lines relevant to the target disease .
- Metabolic Stability : Use liver microsome assays to assess cytochrome P450-mediated degradation .
- Selectivity Screening : Test against related receptors/enzymes to minimize off-target effects .
Q. What methodologies analyze degradation products under varying environmental conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat, light, or hydrolysis (acidic/alkaline conditions) and monitor via LC-MS .
- Ecotoxicity Assessment : Use Daphnia magna or algae models to evaluate bioaccumulation potential and environmental impact .
- Thermogravimetric Analysis (TGA) : Quantify thermal decomposition products and stability thresholds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
